molecular formula C17H20N4O4 B2670016 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide CAS No. 1788843-37-7

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2670016
CAS No.: 1788843-37-7
M. Wt: 344.371
InChI Key: NWUXXDUZLZBIKA-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzamide structure, along with a morpholinopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholinopyrimidine Moiety: The morpholinopyrimidine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methoxy-4-chloropyrimidine with morpholine to form the desired morpholinopyrimidine intermediate.

    Coupling Reaction: The final step involves coupling the benzamide core with the morpholinopyrimidine intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The morpholinopyrimidine moiety is known to interact with certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methoxy-4-pyrimidinyl)benzamide: Similar structure but lacks the morpholine ring.

    4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)aniline: Similar structure but with an aniline moiety instead of benzamide.

Uniqueness

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is unique due to the presence of both the methoxy groups and the morpholinopyrimidine moiety. This combination provides specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-5-3-12(4-6-13)16(22)19-14-11-18-17(24-2)20-15(14)21-7-9-25-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUXXDUZLZBIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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